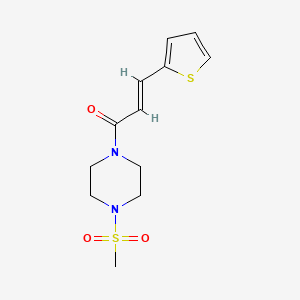

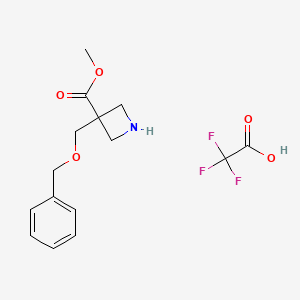

![molecular formula C11H14ClNO3S B2940841 4-[(4-Chlorobenzyl)oxy]-1lambda~6~,4-thiazinane-1,1-dione CAS No. 477889-69-3](/img/structure/B2940841.png)

4-[(4-Chlorobenzyl)oxy]-1lambda~6~,4-thiazinane-1,1-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques such as nuclear magnetic resonance (NMR), X-ray diffraction, and light polarized optical microscopy . Unfortunately, the specific molecular structure analysis for “4-[(4-Chlorobenzyl)oxy]-1lambda~6~,4-thiazinane-1,1-dione” is not available in the retrieved data.科学的研究の応用

Oxidation and Synthesis Applications

Oxidizing Agent

A compound with a similar structure, "4-(p-Chloro)phenyl-1,2,4-triazole-3,5-dione," has been used as an effective oxidizing agent for converting 1,3,5-trisubstituted pyrazolines to their corresponding pyrazoles under mild conditions. This suggests potential applications of similar compounds in oxidation reactions (Zolfigol et al., 2006).

Synthesis of Heterocyclic Compounds

Research has also focused on the synthesis of a large library of pyrido[2,1-b][1,3,5]thiadiazine compounds through uncatalyzed Mannich-type reactions, highlighting the potential for similar compounds to be used in the synthesis of complex heterocyclic structures (Dotsenko et al., 2014).

Material Science and Polymer Chemistry

Bulk Heterojunction Solar Cells

In the field of materials science, compounds related to "4-[(4-Chlorobenzyl)oxy]-1lambda

6,4-thiazinane-1,1-dione" have been explored for their utility in optimizing the morphology of active layers in bulk heterojunction solar cells, indicating potential applications in renewable energy technologies (Aïch et al., 2012).Chiral Synthesis and Chemical Transformations

Another study found a novel rearrangement between oxazolidinethiones and acyl halides under N-acylation conditions, leading to the formation of N-substituted 2,4-thiazolidinediones and 1,3-thiazinane-2,4-diones. These compounds were then used for the synthesis of chiral allylic ureas and α-methyl-β-amino acids, showcasing the versatility of similar structures in facilitating complex chemical transformations (Sabala et al., 2010).

Fluorescent Sensors and Detection

- Fluorescent Sensor for Toxic Chemicals: A benzothiadiazole-based fluorescent sensor was developed for the selective detection of oxalyl chloride and phosgene, toxic chemicals used in industrial processes. This research underscores the potential of related compounds in environmental monitoring and public safety applications (Zhang et al., 2017).

特性

IUPAC Name |

4-[(4-chlorophenyl)methoxy]-1,4-thiazinane 1,1-dioxide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO3S/c12-11-3-1-10(2-4-11)9-16-13-5-7-17(14,15)8-6-13/h1-4H,5-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNLCMZJZSFTRMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CCN1OCC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>41.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24822123 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-[(4-Chlorobenzyl)oxy]-1lambda~6~,4-thiazinane-1,1-dione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclopentyl-2-[6-oxo-3-(2,4,5-trimethylphenyl)pyridazin-1-yl]acetamide](/img/structure/B2940761.png)

![4-[(Z)-1-(dimethylamino)-2-morpholinoethylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B2940762.png)

![6-(4-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2940766.png)

![3-Iodo-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2940771.png)

![4-chloro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide](/img/structure/B2940773.png)

![Methyl 3-amino-4,6-dimethylfuro[2,3-b]pyridine-2-carboxylate](/img/structure/B2940776.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2940777.png)

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)urea](/img/structure/B2940778.png)

![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-3,3-diphenylpropan-1-one](/img/structure/B2940781.png)